3-(3-Aminophenyl)phenol

Description

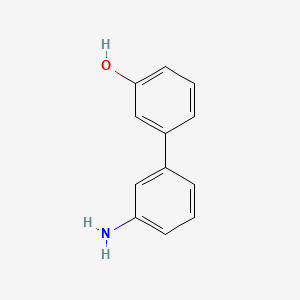

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(3-aminophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTXLAFWQOHRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654207 | |

| Record name | 3'-Amino[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779341-19-4 | |

| Record name | 3'-Amino[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 3 Aminophenyl Phenol

Established Synthetic Routes

The established methodologies for synthesizing 3'-amino-[1,1'-biphenyl]-3-ol and related structures primarily involve a combination of carbon-carbon bond formation via cross-coupling reactions and the subsequent manipulation of functional groups, such as the reduction of a nitro precursor.

Catalytic Cross-Coupling Reactions

The formation of the central biphenyl (B1667301) bond is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a direct and modular approach to connect the two aryl rings.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction stands as a cornerstone for the synthesis of biaryl compounds and is a primary method for constructing the backbone of 3'-amino-[1,1'-biphenyl]-3-ol. libretexts.orgrose-hulman.edulibretexts.org The reaction involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid or its ester) with an organohalide. libretexts.orgfujifilm.com For the target molecule, this can be approached in two main ways:

Coupling of 3-aminophenylboronic acid with a 3-halophenol (e.g., 3-bromophenol).

Coupling of 3-hydroxyphenylboronic acid with a 3-haloaniline (e.g., 3-bromoaniline). nih.govlookchem.comunimib.it

A significant challenge in these direct approaches is the potential for the amino and hydroxyl groups to interfere with the catalyst. organic-chemistry.org Consequently, a more robust and frequently employed strategy involves a multistep sequence where the functional groups are protected or introduced at a later stage. For instance, a common industrial approach for a related structure involves coupling 3-carboxyphenylboronic acid with a protected 2-benzyloxy-1-bromo-3-nitrobenzene. google.com This highlights a general strategy: coupling a nitrophenyl halide with a hydroxyphenylboronic acid (or vice-versa), often with the hydroxyl group protected.

The efficacy of the Suzuki reaction is highly dependent on the choice of catalyst, ligand, base, and solvent system. fujifilm.com

Interactive Table 1: Representative Conditions for Suzuki-Miyaura Coupling for Biphenyl Synthesis

| Aryl Halide Partner | Boronic Acid Partner | Catalyst (mol%) | Ligand | Base | Solvent System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Benzyloxy-1-bromo-3-nitrobenzene | 3-Carboxyphenylboronic acid | Pd(dppf)Cl₂ (7%) | dppf | K₂CO₃ | 1,4-Dioxane / H₂O | 60 | 82.4 | google.com |

| 2-Benzyloxy-1-bromo-3-nitrobenzene | 3-Carboxyphenylboronic acid | Pd(OAc)₂ | None | Na₂CO₃ | 1,4-Dioxane / H₂O | 60 | 36.5 | google.com |

| 4-(Benzo[d]thiazol-2-yl)-3-bromoaniline | 3-Hydroxyphenylboronic acid | Pd₂(dba)₃ (10%) | None | Na₂CO₃ | 1,4-Dioxane / H₂O | Reflux | N/A | nih.gov |

Buchwald-Hartwig Amination: While explicitly mentioned, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds, not the carbon-carbon (C–C) bond that defines the biphenyl scaffold. It is the reaction of an amine with an aryl halide to form an aryl amine. Therefore, it is not a direct method for synthesizing 3'-amino-[1,1'-biphenyl]-3-ol from two separate phenyl rings. It would be employed to synthesize aminophenol ethers or other C-N linked structures rather than the target biphenyl.

Beyond palladium, other transition metals are effective for catalyzing the formation of the biphenyl linkage.

Nickel-Catalyzed Coupling: Nickel catalysts can be used for Suzuki-type reactions, often providing a more cost-effective alternative to palladium. These catalysts have shown high efficiency in coupling phenols that have been activated with tosyl fluoride.

Copper-Catalyzed Ullmann Reaction: The Ullmann condensation is a classical method that can be used to form C-C bonds between aryl halides, typically using a copper catalyst at elevated temperatures. An alternative route to a related biphenyl carboxylic acid involves an Ullmann-type coupling of 2-bromo-6-nitrophenol (B84729) using copper(I) iodide as a catalyst.

Palladium-Catalyzed Approaches (e.g., Suzuki, Buchwald-Hartwig)

Reduction of Nitrophenyl Precursors

A highly effective and common strategy for introducing the amino group onto the biphenyl core is through the reduction of a corresponding nitro-substituted precursor. indiamart.com This approach avoids potential complications of a free amino group during the C-C bond-forming step. The synthesis typically proceeds by first forming a nitrobiphenyl intermediate (e.g., 3-nitro-3'-hydroxybiphenyl or a protected version) via a Suzuki or Ullmann reaction, followed by reduction of the nitro group.

Several reduction methods are well-established:

Catalytic Hydrogenation: This is a clean and efficient method, commonly employing hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. A major advantage is that this method can simultaneously remove common protecting groups, such as benzyl (B1604629) ethers, in a one-pot deprotection-reduction step. google.comgoogle.com

Chemical Reduction with Metals: A classic method involves the use of a metal, such as iron powder, in an acidic medium like hydrochloric acid.

Hydrazine Reduction: Hydrazine hydrate (B1144303) (N₂H₄·H₂O) in the presence of a catalyst like ferric hydroxide (B78521) or Raney nickel is another powerful reducing agent for nitro groups. chemicalbook.com This method was used to prepare an Eltrombopag intermediate with a 96.9% yield. chemicalbook.com

Multistep Synthetic Sequences

Combining the reactions above into a logical sequence is crucial for a practical and high-yielding synthesis. libretexts.org Most industrial and laboratory syntheses rely on such multistep strategies to manage functional group compatibility and control regioselectivity. mdpi.comvapourtec.com

A representative and efficient multistep synthesis for a structure analogous to 3'-amino-[1,1'-biphenyl]-3-ol is documented in patent literature for pharmaceutical intermediates. google.comgoogle.com A general, adaptable route would be:

Protection of Phenolic Hydroxyl: The hydroxyl group of a starting material like 3-bromophenol (B21344) is protected to prevent it from interfering in subsequent steps. A common protecting group is the benzyl group, which can be introduced by reacting the phenol (B47542) with benzyl bromide in the presence of a base like potassium carbonate. google.com

Suzuki Cross-Coupling: The protected aryl halide (e.g., 1-benzyloxy-3-bromobenzene) is then coupled with a suitable boronic acid partner (e.g., 3-nitrophenylboronic acid) using a palladium catalyst to form the protected nitrobiphenyl intermediate (1-benzyloxy-3'-(nitro)biphenyl).

Reduction and Deprotection: In the final step, the intermediate is subjected to catalytic hydrogenation (H₂ over Pd/C). This single, efficient operation achieves two critical transformations: the reduction of the nitro group to the desired amine and the cleavage of the benzyl ether (hydrogenolysis) to restore the free hydroxyl group, yielding the final product, 3'-amino-[1,1'-biphenyl]-3-ol. google.com

Emerging Synthetic Approaches

While the core strategies of cross-coupling and reduction are well-established, research continues to yield more efficient, sustainable, and versatile methods.

Micellar Catalysis: To move away from traditional organic solvents, Suzuki reactions performed in water using surfactant-based micellar catalysis are gaining traction. mdpi.com Systems using agents like Kolliphor EL can enable reactions between anilines and other aryl partners to proceed at room temperature and in aqueous media, significantly enhancing the green credentials of the synthesis. unimib.itmdpi.com

Cascade Reactions: Emerging strategies aim to combine multiple bond-forming events into a single, seamless operation. While not yet specifically demonstrated for 3'-amino-[1,1'-biphenyl]-3-ol, research into cascade reactions that form related meta-aminophenol derivatives could pave the way for novel, atom-economical routes to this class of compounds.

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of aromatic compounds like 3-(3-Aminophenyl)phenol is a critical aspect of modern chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. royalsocietypublishing.org

Key green approaches applicable to the synthesis of this compound's precursors or the final compound include:

Catalytic Reduction: A common route to aminophenols involves the reduction of a corresponding nitrophenol. wikipedia.org Green chemistry encourages the replacement of stoichiometric reducing agents with catalytic methods. For instance, the catalytic hydrogenation of a nitro group to an amine using catalysts like nano-nickel supported on kaolin (B608303) or copper complexes offers a more sustainable alternative to traditional metal-acid reductions. nih.govresearchgate.net These catalytic systems can often be recycled and reused, further enhancing their green credentials. nih.gov

Alternative Solvents: The use of water or other environmentally benign solvents is a cornerstone of green chemistry. rsc.org Research into related syntheses, such as the Suzuki coupling, has demonstrated the feasibility of using water as a solvent, which significantly reduces the reliance on volatile organic compounds (VOCs). acs.org

The following table outlines key green chemistry strategies and their application in synthesizing precursors or analogues of this compound.

| Green Strategy | Application Example | Benefit |

| Use of Renewable Feedstocks | Synthesis from bio-derived precursors like cardanol (B1251761) from cashew nut shell liquid to produce substituted phenols. rsc.org | Reduces dependence on petrochemicals. |

| Catalysis | Palladium-catalyzed Suzuki coupling to form the biaryl bond, or copper-catalyzed reduction of nitro groups. nih.govwikipedia.org | High efficiency, selectivity, and potential for catalyst recycling. |

| Benign Solvents | Performing reactions in water or solvent-free conditions. rsc.orgacs.org | Eliminates hazardous organic solvents, simplifying purification. |

| Energy Efficiency | Utilizing microwave irradiation to drive reactions. tandfonline.com | Faster reaction times and reduced energy consumption. |

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous-flow manufacturing, represents a paradigm shift from traditional batch processing to a more controlled, efficient, and safer method of chemical synthesis. polimi.it This technology is particularly advantageous for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction parameters. goflow.at

For a multi-step synthesis that could lead to this compound, such as a Suzuki coupling followed by a deprotection or functional group interconversion, a continuous flow setup offers several advantages:

Enhanced Safety: By confining reactions to small-volume reactors, the risks associated with handling hazardous reagents or unstable intermediates are significantly minimized.

Process Intensification: Flow reactors allow for operation at elevated temperatures and pressures, often leading to dramatically reduced reaction times and increased throughput. polimi.it

Improved Yield and Selectivity: The precise control over stoichiometry, mixing, and temperature in a flow system can lead to higher yields and fewer byproducts compared to batch reactions. polimi.it

Automation and Scalability: Flow chemistry setups are readily automated and can be scaled up by extending the operation time or by running multiple reactors in parallel, simplifying the transition from laboratory-scale synthesis to industrial production.

A hypothetical continuous flow synthesis of this compound could involve pumping a solution of an appropriate aryl halide and an arylboronic acid through a heated column packed with a palladium catalyst to effect a Suzuki coupling. wikipedia.org The output stream could then be directed through subsequent in-line modules for purification or further transformation, creating a seamless multi-step process.

Optimization of Reaction Conditions and Yields

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming the carbon-carbon bond between the two aromatic rings of this compound. wikipedia.org The efficiency and yield of this reaction are highly dependent on the careful optimization of several key parameters. A typical reaction would involve coupling an aminophenylboronic acid with a halophenol, or a hydroxyphenylboronic acid with a haloaniline, in the presence of a palladium catalyst and a base. mdpi.comgre.ac.uk

Key parameters for optimization include:

Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and the associated ligand is crucial. Phosphine ligands are common, but advancements have led to the development of highly efficient phosphine-free catalyst systems. acs.orgmdpi.com The catalyst loading is also a critical factor, with typical loadings ranging from 1 to 5 mol%. rsc.org

Base: The base plays a vital role in the transmetalation step of the catalytic cycle. A wide range of bases can be used, including carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent: The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. Common solvents for Suzuki couplings include toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), often with the addition of water. mdpi.com

Temperature: Reaction temperatures can range from room temperature to the boiling point of the solvent. Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or the formation of side products. rsc.org

The following interactive table presents data from an optimization study for a Suzuki coupling reaction, illustrating how varying conditions can affect the product yield. While this data is for a related biaryl synthesis, the principles are directly applicable to the synthesis of this compound.

Chemical Reactivity and Derivatization of 3 3 Aminophenyl Phenol

Reactions Involving the Amine Functionality

The primary aromatic amine group in 3-(3-Aminophenyl)phenol is a key site for chemical modification, acting as a potent nucleophile and enabling reactions such as acylation, imine formation, and diazotization.

Amidation and Acylation Reactions

The amine functionality of this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. These reactions are a common strategy for introducing various functional groups and building more complex molecular architectures. The reaction typically proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent.

For instance, the synthesis of N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide can be achieved by reacting 3-aminophenol (B1664112) with 3-methylphenoxyacetyl chloride. This transformation is often carried out in the presence of a base, like triethylamine, to neutralize the hydrogen chloride byproduct and drive the reaction to completion. Similarly, the acetylation of 3-aminophenol can be performed using acetyl chloride, often with a Lewis acid catalyst such as aluminum chloride in a suitable solvent like dichloromethane. google.com The reaction of resorcinol, a related phenol (B47542), can lead to the formation of N-(3-hydroxy-phenyl)-acetamide, demonstrating a similar reactivity pattern. rsc.org

These amidation reactions are fundamental in synthetic organic chemistry for creating amide bonds, which are prevalent in many biologically active compounds and materials. organic-chemistry.org

Table 1: Examples of Amidation and Acylation Reactions

| Reactant | Acylating Agent | Product | Reference |

|---|---|---|---|

| 3-Aminophenol | 3-Methylphenoxyacetyl Chloride | N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide | |

| 3-Aminophenol | Acetyl Chloride | N-(3-Hydroxyphenyl)acetamide | google.comrsc.org |

Imine and Schiff Base Formation

The primary amine of this compound can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

A series of Schiff bases have been synthesized by reacting 3-aminophenol with various substituted benzaldehydes, including methoxy-, hydroxy-, chloro-, and nitro-benzaldehydes. researchgate.net These reactions are typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or toluene. researchgate.net The resulting Schiff bases are often crystalline solids and have been characterized using spectroscopic methods like FT-IR, ¹H NMR, and UV-Vis. researchgate.net The formation of the imine bond is confirmed by the appearance of a characteristic signal in the ¹H NMR spectrum and a specific stretching vibration in the IR spectrum. researchgate.net

Schiff bases are important intermediates and final products in many areas, including the synthesis of coordination complexes and biologically active compounds. ekb.egiiste.orgrsc.orgcore.ac.uk

Table 2: Synthesis of Schiff Bases from 3-Aminophenol and Substituted Benzaldehydes

| Aldehyde Reactant | Resulting Schiff Base | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 2-Hydroxybenzaldehyde | 3-((2-Hydroxybenzylidene)amino)phenol | 61 | 82-83 | researchgate.net |

| 4-Hydroxybenzaldehyde | 3-((4-Hydroxybenzylidene)amino)phenol | 73 | 193-195 | researchgate.net |

| 4-Chlorobenzaldehyde | 3-((4-Chlorobenzylidene)amino)phenol | 47 | Decomposed | researchgate.net |

| 4-Nitrobenzaldehyde | 3-((4-Nitrobenzylidene)amino)phenol | 52 | Decomposed | researchgate.net |

Diazotization and Subsequent Transformations

The primary aromatic amine group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. shd.org.rsscialert.net

The resulting aryl diazonium salt is a highly versatile intermediate in organic synthesis. Diazonium salts can undergo a variety of transformations, most notably coupling reactions with electron-rich aromatic compounds (such as phenols, anilines, or β-naphthol) to form brightly colored azo compounds. shd.org.rsresearchgate.neticrc.ac.ir These azo-coupling reactions are electrophilic aromatic substitution reactions where the diazonium ion acts as the electrophile. The reaction conditions, particularly pH, are crucial for successful coupling. shd.org.rs For example, the coupling of diazonium salts with phenols is typically carried out under mildly alkaline conditions, while coupling with anilines is performed in weakly acidic solutions. scialert.net

Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic rings in this compound towards nucleophilic aromatic substitution (SNAr) is complex. The amine and hydroxyl groups are strong electron-donating groups, which activate the aromatic ring for electrophilic substitution and deactivate it for nucleophilic substitution. chemcess.com Therefore, direct SNAr reactions where a nucleophile displaces a leaving group on the rings of this compound are generally unfavorable unless a strong electron-withdrawing group is also present to activate the ring system.

However, the amine functionality itself can act as a potent nucleophile in substitution reactions. For example, it can participate in nucleophilic acyl substitution as seen in amidation reactions. In the context of aromatic substitution, the amine group can act as a nucleophile to displace a suitable leaving group on a highly activated aromatic ring, a process known as N-arylation. The synthesis of various diarylamines often utilizes related Ullman-type or Buchwald-Hartwig amination reactions, where an amine is coupled with an aryl halide. mdpi.com While specific examples starting directly with this compound are less common in the provided literature, the inherent nucleophilicity of its amino group suggests its potential use in such coupling reactions to form more complex diarylamine structures.

Reactions Involving the Hydroxyl Functionality

The phenolic hydroxyl group offers another site for derivatization, primarily through reactions like etherification and esterification, which involve the substitution of the acidic phenolic proton.

Etherification and Esterification

Esterification: The phenolic hydroxyl group of this compound can be acylated to form phenyl esters. Unlike alcohols, phenols react very slowly with carboxylic acids, so the reaction is impractical for preparative purposes. libretexts.orgchemguide.co.uk Instead, more reactive acylating agents like acyl chlorides or acid anhydrides are used for efficient esterification. libretexts.org The reaction involves the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acylating agent. To enhance the nucleophilicity of the phenol, it can first be converted to the corresponding phenoxide ion by treatment with a base such as sodium hydroxide (B78521). libretexts.org This phenoxide is a much stronger nucleophile and reacts more readily with the acylating agent. libguides.com

Etherification: Aryl ethers can be synthesized from this compound via reactions analogous to the Williamson ether synthesis. The phenolic proton is first removed by a strong base (e.g., potassium carbonate, sodium hydroxide) to generate the highly nucleophilic phenoxide anion. google.com This anion can then displace a halide from an alkyl halide in an SN2 reaction to form an alkyl aryl ether. Alternatively, the phenoxide can act as a nucleophile in a nucleophilic aromatic substitution reaction with an activated aryl halide (e.g., a nitrohalobenzene) to form a diaryl ether. google.comorganic-chemistry.org For example, 3-aminodiphenyl ethers have been synthesized by condensing 3-aminophenol with a nitrohalobenzene in an aprotic polar solvent in the presence of an alkali metal carbonate. google.com

Oxidation Reactions

Aminophenols are generally susceptible to oxidation, often leading to the formation of vibrantly colored polymeric quinoid structures. chemcess.com The position of the amino and hydroxyl groups on the aromatic ring significantly influences this reactivity. While 2-aminophenol (B121084) and 4-aminophenol (B1666318) are readily oxidized, 3-aminophenol exhibits greater stability towards air oxidation. chemcess.com However, under specific conditions with oxidizing agents, the molecule can undergo transformation.

The oxidation of aminophenol derivatives can lead to the formation of quinone-type compounds. The reaction typically involves the phenolic hydroxyl group and the aromatic ring system. The presence of the amino group can influence the reaction pathway and the structure of the final products. For instance, studies on various aminophenol derivatives show that the introduction of a hydroxyl group into an aromatic amine structure enhances its antioxidant properties and reactivity towards certain organic radicals. tandfonline.com

Research into the oxidation of phenols and anilines has elucidated complex mechanisms, including proton-coupled electron transfer (PCET) and sequential electron transfer-proton transfer pathways, depending on the specific oxidant and reaction conditions. acs.org For example, the oxidation of phenols by certain agents proceeds via a PCET mechanism, where the rate-determining step is the breaking of the phenolic O-H bond. acs.org

| Oxidizing Agent | Substrate Class | Potential Product(s) | Reference |

|---|---|---|---|

| Iron(III) chloride, Enzymes, Light, Autoxidation | 2-Aminophenol | 2-Aminophenoxazin-3-one | chemcess.com |

| Potassium permanganate, Chromium trioxide | Aminophenol Derivatives | Quinone Derivatives | |

| Potassium permanganate, Hydrogen peroxide | Phenol group on complex molecules | Quinone Derivatives | |

| Triplet Methylene Blue (3MB+*) | Phenols | Phenoxyl Radicals (via PCET) | acs.org |

Electrophilic Aromatic Substitution on the Phenyl Rings

The two phenyl rings of this compound are active towards electrophilic aromatic substitution (EAS), a fundamental reaction for modifying aromatic systems. makingmolecules.comminia.edu.eg The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the rings.

On the first ring, both the hydroxyl (-OH) and amino (-NH2) groups are powerful activating groups, meaning they increase the ring's nucleophilicity and accelerate the rate of substitution. wvu.edu Both are also ortho, para-directors, channeling incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. makingmolecules.comwvu.edu

When multiple activating groups are on the same ring, the most powerful activator dictates the position of substitution. The hydroxyl group is a stronger activating group than the amino group. makingmolecules.com Consequently, electrophilic substitution on the aminophenol ring of the molecule is expected to occur predominantly at the positions ortho and para to the hydroxyl group. The available positions are C2, C4, and C6.

The second phenyl ring is substituted with an aminophenol group. This complex substituent acts as a whole to influence the reactivity of the second ring. Its electronic effect (whether activating or deactivating, and its directing influence) would determine the outcome of substitution on this ring.

| Substituent | Activating/Deactivating Effect | Directing Influence | Governing Principle | Reference |

|---|---|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Resonance donation of electron density into the ring. | makingmolecules.comwvu.edu |

| -NH2 (Amino) | Strongly Activating | Ortho, Para | Resonance donation of electron density into the ring. | wvu.edu |

| -OH vs. -NH2 on the same ring | Overall Strongly Activating | Directed by the -OH group | The stronger activating group controls the regioselectivity. | makingmolecules.com |

Multi-functional Group Reactivity and Chemoselectivity

The presence of two distinct nucleophilic centers—the amino group and the hydroxyl group—makes chemoselectivity a critical consideration in the derivatization of this compound. researchgate.net By carefully selecting reagents and reaction conditions, it is possible to modify one functional group while leaving the other intact.

N-Acylation: The selective acylation of the amino group in the presence of the phenolic hydroxyl is a common strategy. For example, the chemoselective N-benzoylation of 2-aminophenol and 4-aminophenol has been successfully achieved using benzoylisothiocyanates. researchgate.net This method proceeds through the formation of a thiourea (B124793) intermediate, followed by an intramolecular nucleophilic attack and elimination to yield the N-benzoylated product. researchgate.net

N-Alkylation: Selective N-alkylation can also be attained. The reaction of aminophenols with dimethyl carbonate (DMC) can lead to a mixture of N-methylated, O-methylated, and other byproducts. iupac.org However, high chemoselectivity for N-methylation can be achieved by using specific catalysts. For instance, NaY zeolite as a catalyst directs the reaction to afford solely the N-methyl derivative in high yield. iupac.org

N-Protection: In multi-step syntheses, it is often necessary to temporarily "protect" the highly reactive amino group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. The N-tert-butoxycarbonylation of amines can be performed with excellent chemoselectivity in the presence of other nucleophilic groups, including phenols. organic-chemistry.org Catalyst-free N-Boc protection of 2-aminophenol in water has been reported to give the N-protected product exclusively, with no formation of oxazolidinone, a common side product. organic-chemistry.org

| Reaction Type | Reagent(s) | Catalyst/Conditions | Selectivity | Reference |

|---|---|---|---|---|

| N-Benzoylation | Benzoylisothiocyanate | Refluxing pyridine | Chemoselective N-acylation | researchgate.net |

| N-Methylation | Dimethyl Carbonate (DMC) | NaY Zeolite | Exclusive mono-N-methylation | iupac.org |

| N-Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Water, catalyst-free | Chemoselective N-tert-butoxycarbonylation | organic-chemistry.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 3-(3-Aminophenyl)phenol in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR spectroscopy of a related compound, 3-(phenylamino)phenol, distinct signals are observed that can be correlated to the different protons in the molecule. rsc.org For instance, a doublet at δ 6.21 (J = 8 Hz) is attributed to a single proton, while a triplet at δ 6.47 (J = 8 Hz) corresponds to two protons. rsc.org The spectra of aminophenols generally show signals for the primary amine protons around δ 5.42 ppm and aromatic protons in the range of δ 6.23–8.09 ppm. researchgate.net The absence of a signal for the phenolic O-H proton, which typically appears between δ 8.9-9.0 ppm, can confirm its substitution in derivative compounds. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom. For derivatives of 3-aminophenol (B1664112), the identification of characteristic peaks for aromatic carbons and any substituent carbons is crucial for structural confirmation.

Table 1: Representative ¹H NMR Data for Aminophenol Derivatives

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| 6.21 | d, J = 8 Hz | 1H | Aromatic CH | rsc.org |

| 6.47 | t, J = 8 Hz | 2H | Aromatic CH | rsc.org |

| 5.42 | s | 2H | -NH₂ | researchgate.net |

| 6.23-8.09 | m | - | Aromatic CH | researchgate.net |

Note: This table is illustrative and based on data for related aminophenol compounds. The exact chemical shifts for this compound may vary.

Mass Spectrometry (MS) Applications for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, with a molecular formula of C₁₂H₁₁NO, the expected molecular weight is approximately 185.22 g/mol . sigmaaldrich.com

Electron ionization (EI) is a common MS technique where the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific functional groups and their connectivity. For the related compound 3-aminophenol, the top five peaks in its EI mass spectrum are observed at m/z 109, 80, 81, 110, and 54. nih.gov

Electrospray ionization (ESI) is a softer ionization technique often coupled with liquid chromatography (LC-MS). ESI is particularly useful for analyzing polar and thermally labile molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻ with minimal fragmentation. This allows for the accurate determination of the molecular weight.

Table 2: Mass Spectrometry Data for 3-Aminophenol

| m/z | Relative Intensity | Ion |

| 109 | 999 | Molecular Ion [M]⁺ |

| 80 | 209 | Fragment Ion |

| 81 | 95 | Fragment Ion |

| 110 | 73 | [M+H]⁺ or Isotope |

| 54 | 71 | Fragment Ion |

Source: PubChem, JEOL JMS-D-3000, EI-B, 70 eV. nih.gov

Infrared (IR) and Raman Spectroscopy in Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. sepscience.com These methods provide a molecular fingerprint, allowing for the identification of functional groups and the characterization of chemical bonding.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present. Key expected vibrations include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

N-H stretching: One or two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine group. For a related compound, a peak at 3148 cm⁻¹ was assigned to the N-H stretch.

C-H stretching (aromatic): Bands typically appearing just above 3000 cm⁻¹.

C=C stretching (aromatic): Several bands in the 1450-1600 cm⁻¹ region. A peak at 1611 cm⁻¹ has been observed for the aromatic C=C stretch in a similar molecule.

C-N stretching: Usually found in the 1250-1350 cm⁻¹ range.

C-O stretching (phenol): A strong band in the 1200-1260 cm⁻¹ region.

Raman spectroscopy provides complementary information, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. sepscience.com For instance, symmetric vibrations of non-polar bonds often produce strong Raman signals.

Table 3: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H Stretch (Phenol) | 3200-3600 (broad) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Phenol) | 1200-1260 |

| C-N Stretch (Amine) | 1250-1350 |

Electronic Absorption and Emission Spectroscopy Methodologies (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum is characteristic of the conjugated system within the molecule.

For this compound, the presence of two aromatic rings suggests that it will absorb in the UV region. The spectrum is expected to show π → π* transitions characteristic of the benzene (B151609) rings. The presence of the hydroxyl (-OH) and amino (-NH₂) groups, which are auxochromes, can cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands compared to unsubstituted benzene. The UV spectrum of 3-aminophenol shows an absorption maximum, which can be influenced by the solvent and pH. nih.govnist.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is the primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tandfonline.com For this compound, single-crystal XRD analysis would provide definitive information on its crystal structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Powder XRD can be used to characterize the crystalline form of a bulk sample and to identify different polymorphs. The diffraction pattern is a unique fingerprint of the crystalline material. In studies of related materials, XRD has been used to confirm the formation of the desired crystalline product. researchgate.netidexlab.com For instance, in the synthesis of a Schiff-base liquid crystal, XRD was used to characterize the final product. tandfonline.com

Thermal Analysis Techniques (TGA, DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that occur in a material as a function of temperature. worldoftest.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. mdpi.com TGA can be used to determine the thermal stability of this compound, identify decomposition temperatures, and quantify the amount of residual mass. The thermal stability of related phenolic compounds has been investigated using TGA, showing that they can be stable up to several hundred degrees Celsius. idexlab.com

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. worldoftest.com DTA can detect exothermic and endothermic processes such as melting, crystallization, and decomposition. worldoftest.com This technique provides information on the temperatures at which these events occur. For some novel imine metal chelates derived from 3-aminophenol, DTA/TGA studies have been conducted to elucidate their thermal decomposition pathways. researchgate.net

Table 4: Summary of Thermal Analysis Data for Related Compounds

| Technique | Observation | Temperature (°C) |

| TGA | Onset of decomposition | Varies with structure |

| TGA | Residual mass at high temperature | Varies with structure |

| DTA | Melting point | Varies with structure |

| DTA | Decomposition (exotherm/endotherm) | Varies with structure |

Note: Specific temperature values are highly dependent on the exact molecular structure and experimental conditions.

Computational and Theoretical Studies of 3 3 Aminophenyl Phenol

Quantum Chemical Calculations

A thorough literature search did not yield any specific quantum chemical calculations performed on 3-(3-Aminophenyl)phenol. Such studies are essential for understanding the fundamental electronic structure and properties of a molecule.

Density Functional Theory (DFT) Applications

No dedicated Density Functional Theory (DFT) studies for this compound have been published. While DFT is a common method for analyzing molecular geometry, vibrational frequencies, and electronic properties of similar organic compounds vulcanchem.comnih.govresearchgate.net, this specific molecule has not been the subject of such a reported investigation. Consequently, no data tables for its DFT-calculated properties can be generated.

Ab Initio Methods

There are no available records of ab initio calculations (such as Hartree-Fock or higher-level methods) being applied to study this compound. These methods, which are computationally intensive, provide a foundational understanding of molecular systems from first principles, but data for this compound is absent from the scientific literature eurjchem.com.

Molecular Modeling and Simulation

Specific molecular modeling and simulation studies for this compound are not found in published research. While modeling has been applied to complex biphenyl (B1667301) analogues to understand their conformational behavior and potential interactions, this work has not been extended to the title compound acs.orgacs.orgresearchgate.net.

Electronic Structure Analysis (HOMO-LUMO, NBO)

There is no published electronic structure analysis, including Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or Natural Bond Orbital (NBO) analysis, for this compound. This type of analysis provides insight into chemical reactivity, charge distribution, and donor-acceptor interactions within the molecule acs.orguni-muenchen.de. Without dedicated studies, the HOMO-LUMO energy gap and NBO-derived charge stabilization energies remain unknown for this compound.

Reaction Mechanism Predictions and Energetic Profiling

No computational studies predicting reaction mechanisms or providing energetic profiles for reactions involving this compound could be located. Theoretical investigations are often used to map out the transition states and energy barriers of synthetic pathways, but this has not been reported for the synthesis or reactions of this compound nih.govutkaluniversity.ac.in.

Ligand-Metal Interaction Modeling in Coordination Chemistry

A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific computational and theoretical studies focused on the ligand-metal interaction modeling of the compound this compound. Research in the field of coordination chemistry extensively details the computational analysis of related, yet distinct, molecules such as Schiff bases derived from 3-aminophenol (B1664112) or m-phenylenediamine (B132917). However, direct computational modeling, including Density Functional Theory (DFT) studies, on metal complexes formed specifically with this compound as a ligand appears to be absent from the available body of research.

Studies on analogous Schiff base ligands, for instance, (E)-2-(((3-aminophenyl)imino)methyl)phenol, which is synthesized from m-phenylenediamine and 2-hydroxybenzaldehyde, have been the subject of computational investigation. ekb.eginnovareacademics.in These studies often involve the use of DFT to optimize the geometry of the ligands and their metal complexes, and to calculate quantum chemical parameters to predict their structures and reactivity. nih.gov For example, research on such Schiff base complexes with various metal ions like La(III), Er(III), and Yb(III) has explored their coordination behavior, often revealing a tridentate coordination mode involving azomethine nitrogen, phenolic oxygen, and an amine nitrogen. ekb.egekb.eg

However, these findings are specific to the studied Schiff bases and cannot be directly extrapolated to this compound. The absence of an imine group in this compound means its coordination behavior and the resulting complex geometries would be fundamentally different. Without dedicated computational studies on this compound, any discussion on its ligand-metal interaction modeling, including data on bond lengths, bond angles, coordination numbers, and electronic properties of its potential metal complexes, would be purely speculative.

Therefore, due to the lack of published research, no detailed findings or data tables on the computational and theoretical modeling of this compound in coordination chemistry can be presented.

Applications of 3 3 Aminophenyl Phenol in Advanced Materials Science

Monomer for Polymer Synthesis

3-(3-Aminophenyl)phenol serves as a key monomer in the synthesis of a variety of high-performance polymers. Its dual reactivity allows for the creation of complex polymer architectures with tailored properties.

This compound is utilized in the synthesis of polyimides (PIs) and poly(amide-imide)s (PAIs), which are known for their exceptional thermal stability, mechanical strength, and chemical resistance. titech.ac.jpresearchgate.netresearchgate.net The incorporation of the bent and non-coplanar structure of the this compound moiety can enhance the solubility and processability of these otherwise rigid polymers. titech.ac.jp

In the synthesis of poly(amide-imide)s, 3-aminophenol (B1664112) can be reacted with trimellitic anhydride (B1165640) to form diimide-dicarboxylic acids, which are then polymerized with various diamines. tandfonline.com This approach allows for the introduction of flexible ether linkages, which can improve the processability of the resulting polymers. For instance, silicon-containing poly(amide-imide)s have been prepared by first synthesizing a diamine from 3-aminophenol and dichlorodiphenylsilane. tandfonline.com This diamine is then reacted with trimellitic anhydride to create a diimide-diacid, which subsequently undergoes polycondensation with other diamines. tandfonline.com The resulting polymers exhibit high thermal stability and enhanced solubility in polar solvents. tandfonline.com

Table 1: Properties of a Silicon-Containing Poly(amide-imide) Derived from a 3-Aminophenol-Based Diamine. tandfonline.com

| Property | Value |

| Glass Transition Temperature (Tg) | 187–196 °C |

| 10% Gravimetric Loss Temperature | 375–400 °C |

| Char Yield at 700 °C | 39–44% |

Similarly, new diamines for polyimide synthesis have been created by reacting 3-aminophenol with compounds like 2,6-dichlorobenzonitrile. researchgate.net These diamines are then polymerized with various dianhydrides to produce polyimides with good thermal stability and solubility in aprotic polar solvents. researchgate.net

Polybenzoxazoles (PBOs) are a class of high-performance polymers with outstanding thermal and oxidative stability. This compound is a precursor for synthesizing the o-aminophenol monomers required for PBO formation. The synthesis of PBOs typically involves the polycondensation of bis-o-aminophenols with dicarboxylic acids or their derivatives, followed by a thermal cyclodehydration reaction. researchgate.netgoogle.com The use of this compound-derived monomers can influence the final properties of the PBOs, such as their solubility and processing characteristics. Research has explored the synthesis of novel polybenzoxazole-clay nanocomposites, where the PBO precursor is synthesized from 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane, a derivative of the aminophenol family. researchgate.net

The amine and hydroxyl groups of this compound are reactive sites for the synthesis of functionalized polyurethanes and epoxy resins. In polyurethanes, the hydroxyl group can react with isocyanates, while the amine group can act as a chain extender or crosslinker, leading to polymers with enhanced thermal and mechanical properties.

In epoxy resin systems, this compound and its derivatives can be used as curing agents or be incorporated into the epoxy backbone itself. For example, aminophenols can react with epichlorohydrin (B41342) to form glycidylamine epoxy resins, which possess high functionality and are used in applications demanding high-temperature resistance, such as aerospace composites. wikipedia.org Tris-(3-aminophenyl)-phosphate, synthesized from 3-aminophenol, has been investigated as a flame retardant for epoxy resins. cnrs.fr This compound crosslinks with the epoxy resin, incorporating phosphorus and nitrogen, which act synergistically to improve flame retardancy. cnrs.fr The resulting resins exhibit higher glass transition temperatures compared to those cured with standard hardeners. cnrs.fr

Polybenzoxazoles and Related Heterocyclic Polymers

Precursor for Organic Electronic and Optoelectronic Materials

The electroactive nature of the aminophenyl group makes this compound a valuable precursor for materials used in organic electronics and optoelectronics.

Derivatives of this compound are explored for use in various layers of Organic Light-Emitting Diodes (OLEDs). The triphenylamine (B166846) unit, which can be synthesized from aminophenol derivatives, is a common building block for hole-transporting materials (HTMs) due to its electron-donating nature and morphological stability. mdpi.com For instance, electroactive poly(amide-imide)s containing triphenylamine units have been synthesized and shown to have high glass-transition temperatures and thermal stability. mdpi.com These materials can exhibit stable electrochemical redox behavior and distinct color changes, which are desirable for electrochromic and OLED applications. mdpi.com Furthermore, aminophenol derivatives can be used in the synthesis of fluorescent emitters for OLEDs. google.com

Photovoltaic Materials Development

The development of efficient and stable organic solar cells (OSCs) is a critical area of research in renewable energy. rsc.org While the primary application of this compound is not in the active layer of photovoltaic devices, its derivatives and related aminophenol structures are relevant in the broader context of materials for solar energy conversion.

Hindered phenols, which share the phenolic functional group with this compound, have been investigated as stabilizing additives in organic solar cells. nih.govacs.org These additives can improve the long-term stability of the devices by acting as radical scavengers and antioxidants. nih.gov For instance, the addition of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate to a poly(3-hexylthiophene) (P3HT) and sigmaaldrich.comsigmaaldrich.com-phenyl-C61-butyric acid methyl ester (PCBM) based solar cell was shown to increase the accumulated power generation by a factor of three compared to a reference device without the additive. nih.govacs.org This highlights the potential of phenolic compounds to mitigate degradation pathways in organic photovoltaic materials. nih.gov

Furthermore, the amino and phenol (B47542) groups present in this compound are functionalities that are incorporated into more complex organic dyes used as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netnih.gov The efficiency of DSSCs is highly dependent on the molecular structure of the dye, which is responsible for light absorption and electron injection into the semiconductor's conduction band. researchgate.netnih.gov The donor-π-acceptor (D-π-A) architecture is a common design for these dyes, where the amino group can act as an electron donor and the phenolic moiety can be part of the π-conjugated bridge or be modified to anchor the dye to the semiconductor surface. researchgate.net

Research into various organic sensitizers for DSSCs has shown that modifications to the molecular structure, including the strategic placement of functional groups like amines and phenols, can significantly impact the photovoltaic performance. researchgate.netresearchgate.netscientificarchives.com

Development of Chemosensors and Probes

The unique structure of this compound, containing both an electron-donating amino group and a phenolic hydroxyl group, makes it a valuable building block for the synthesis of chemosensors. These sensors are designed to detect specific ions or molecules through changes in their optical or electrochemical properties.

Fluorescent Sensing Platforms

Fluorescent chemosensors are highly sensitive tools for the detection of various analytes, including metal ions. nih.govnih.gov The design of these sensors often involves a fluorophore unit linked to a receptor site that selectively binds to the target analyte. semanticscholar.org The binding event then modulates the fluorescence properties of the fluorophore, leading to a detectable signal. semanticscholar.org

Derivatives of this compound are utilized in creating such fluorescent probes. For example, Schiff base compounds formed by the condensation of an aminophenol derivative with an aldehyde can act as effective ligands for metal ions. ekb.eg A Schiff base ligand, (E)-2-(((3-aminophenyl)imino)methyl)phenol, synthesized from m-phenylenediamine (B132917) and 2-hydroxybenzaldehyde, has been shown to form complexes with various metal ions. ekb.eg The coordination of the metal ion to the nitrogen of the azomethine group, the phenolic oxygen, and the amino nitrogen can lead to changes in the fluorescence spectrum, allowing for the detection of the metal ion. ekb.eg

The development of fluorescent probes for specific metal ions is an active area of research. nih.gov For instance, various fluorescent probes have been designed for the selective detection of Fe3+, Cu2+, and Zn2+ ions, which play crucial roles in biological systems. nih.govresearchgate.net The mechanisms behind this sensing can include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). frontiersin.org

Table 1: Examples of Fluorescent Sensing Platforms

| Sensor Type | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|

| Schiff Base Ligand | Metal Ions | Chelation | ekb.eg |

| Rhodamine-based Probe | Cr3+ | Spirolactam Ring-Opening | mdpi.com |

| Coumarin-based Probe | Hg2+ | "Turn-off" Fluorescence | mdpi.com |

Colorimetric Detection Systems

Colorimetric sensors offer a straightforward method for analyte detection, as the change in color can often be observed with the naked eye. These systems operate on similar principles to fluorescent sensors, where the interaction with the analyte causes a change in the electronic properties of the sensor molecule, leading to a shift in its absorption spectrum in the visible region.

A notable example is the use of 4-aminophenol (B1666318) (an isomer of 3-aminophenol) in a colorimetric assay for the detection of the influenza virus. acs.org In this system, alkaline phosphatase catalyzes the hydrolysis of 4-aminophenyl phosphate (B84403) to 4-aminophenol. acs.org The 4-aminophenol then reduces silver ions to metallic silver, which deposits on gold nanobipyramids, causing a distinct color change. acs.org While this example uses an isomer, the chemical principle highlights the potential of the aminophenol moiety in designing colorimetric detection systems.

Furthermore, the development of enzyme-free potentiometric and colorimetric detection methods for biologically important molecules like glucose and phenylalanine demonstrates the versatility of aminophenyl derivatives in sensor applications. researchgate.netfrontiersin.org

Ligand Systems in Catalysis and Coordination Chemistry

The presence of both a soft amino donor and a hard phenolic oxygen donor allows this compound and its derivatives to act as versatile ligands in coordination chemistry, forming stable complexes with a variety of metal ions. derpharmachemica.commdpi.com These complexes often exhibit interesting catalytic properties and can serve as building blocks for more complex supramolecular structures. derpharmachemica.com

Transition Metal Complexes as Catalysts

Transition metal complexes containing aminophenol-based ligands have shown significant catalytic activity in a range of organic transformations. derpharmachemica.com These ligands can be "redox non-innocent," meaning they can actively participate in redox processes, which is a key feature in many catalytic cycles. derpharmachemica.com

For example, cobalt(III) complexes with redox-active amidophenolate ligands have been shown to catalyze C-C bond formation reactions. derpharmachemica.com The ligand can be oxidized, allowing the metal center to maintain its oxidation state while facilitating oxidative addition and reductive elimination steps, similar to the reactivity of noble metals like palladium. derpharmachemica.com

Copper(II) complexes with ligands derived from 3,3'-dihydroxy benzidine (B372746) and 2-amino thio phenol have demonstrated catalytic activity in the oxidation of hydrocarbons like cyclohexane (B81311) and toluene. researchgate.net The proposed mechanism involves the formation of a copper-hydroperoxo or copper-peroxo species as the active oxidant. researchgate.net

The catalytic activity of these complexes is often influenced by the specific metal center, the coordination geometry, and the electronic properties of the ligand. researchgate.net

Table 2: Catalytic Applications of Transition Metal Complexes

| Catalyst System | Reaction | Substrate | Product | Reference |

|---|---|---|---|---|

| Cobalt(III)-amidophenolate | C-C Coupling | Alkyl Halides | Coupled Alkanes | derpharmachemica.com |

| Copper(II)-dihydroxy benzidine derivative | Oxidation | Cyclohexane | Cyclohexanol, Cyclohexanone | researchgate.net |

| Iron(III)-aminophenol derivative | C-C Bond Cleavage | 2-aminophenol (B121084) derivative | 2,5-dihydrofuran derivative | derpharmachemica.com |

Metal-Organic Framework (MOF) Synthesis (Ligand Design)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. chemmethod.comjchemrev.commdpi.com The ability to tune the structure and functionality of MOFs by carefully selecting the metal and organic linker has led to their application in gas storage, separation, catalysis, and sensing. chemmethod.comjchemrev.com

The bifunctional nature of this compound and its derivatives makes them attractive candidates for use as organic linkers in MOF synthesis. The amino and hydroxyl groups can either be the coordinating sites that bind to the metal centers or be further functionalized to introduce specific properties into the MOF structure. mdpi.com

For example, 2-aminoterephthalic acid, which contains an amino group and two carboxylic acid groups, has been used to synthesize amino-functionalized MOFs with Mg(II), Co(II), and Ni(II). rsc.org The presence of the amino group can enhance the selective adsorption of CO2. rsc.org Similarly, ligands like 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) are widely used as trigonal linkers to create highly porous and stable covalent organic frameworks (COFs), which are structurally related to MOFs. ossila.com

The functionalization of MOFs after their synthesis is another important strategy. mdpi.com For instance, the amino groups in a pre-formed MOF like IRMOF-3 (which is made from 2-aminoterephthalic acid) can be chemically modified to introduce new functionalities, such as urea (B33335) groups, which can act as organocatalysts. mdpi.com

The design of ligands with specific geometries and functional groups is crucial for creating MOFs with desired properties for applications in areas such as luminescent sensing and catalysis. frontiersin.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Aminophenol |

| 2-Aminophenol |

| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate |

| Poly(3-hexylthiophene) (P3HT) |

| sigmaaldrich.comsigmaaldrich.com-phenyl-C61-butyric acid methyl ester (PCBM) |

| (E)-2-(((3-aminophenyl)imino)methyl)phenol |

| m-Phenylenediamine |

| 2-Hydroxybenzaldehyde |

| 4-Aminophenyl phosphate |

| 3,3'-Dihydroxy benzidine |

| 2-Amino thio phenol |

| Cyclohexane |

| Toluene |

| 2-Aminoterephthalic acid |

| 1,3,5-Tris(4-aminophenyl)benzene (TAPB) |

| m-cresol |

Future Directions and Emerging Research Avenues

Rational Design of Derivatives for Enhanced Functionality

The rational design of derivatives based on the 3-(3-Aminophenyl)phenol framework is a primary avenue for future research, aiming to create new molecules with tailored and enhanced properties. By strategically modifying the amino and hydroxyl functional groups, researchers can fine-tune electronic, steric, and binding characteristics for specific applications.

One promising area is the synthesis of Schiff base derivatives. ekb.egekb.eg The condensation reaction between the amino group of this compound and various aldehydes or ketones can yield a wide array of Schiff bases. bohrium.com These derivatives can act as ligands, forming stable complexes with metal ions. ekb.egekb.eg The design process can involve selecting carbonyl compounds with specific properties to impart desired functionalities, such as enhanced biological activity or catalytic performance, to the resulting metal complexes. ekb.eg For instance, the Yb(III) complex of a Schiff base derived from a related aminophenol has demonstrated significant biological activity. ekb.eg

Another approach involves phenolic modification to improve pharmacological properties. nih.gov For other vanilloid receptor agonists, modifying the phenolic group has been shown to enhance analgesic activity and in vivo stability. nih.gov Similar strategies could be applied to this compound derivatives to develop new therapeutic agents. Furthermore, the amino group enables nucleophilic reactions, allowing for the creation of amides, ureas, and carbamates, which could be explored for their potential as selective enzyme inhibitors. uminho.pt The development of polymers from aminophenol-based macromonomers is another area of interest, where the structure can be engineered for high-performance applications such as advanced coatings with superior adhesion and corrosion resistance. kajay-remedies.comgoogle.com

Interactive Table:

Table 1: Potential Derivatives of this compound and Targeted Functionalities| Derivative Class | Synthetic Strategy | Key Functional Group Modified | Targeted Enhanced Functionality | Example from Analogous Compounds |

|---|---|---|---|---|

| Schiff Bases | Condensation with aldehydes/ketones | Amino group | Metal chelation, Catalysis, Antimicrobial activity | Formation of (E)-2-(((3 aminophenyl) imino)methyl) phenol (B47542) for metal complexation. ekb.egekb.eg |

| Amides/Ureas | Acylation/Reaction with isocyanates | Amino group | Selective enzyme inhibition, Pharmaceutical applications | Synthesis of amides and ureas as selective PI3K inhibitors. uminho.pt |

| Polymers | Polymerization of functionalized monomers | Amino and/or Phenol group | High-performance coatings, Thermal stability, Adhesion | Use of aminophenols in coatings for improved corrosion resistance and adhesion. kajay-remedies.comgoogle.com |

Integration into Supramolecular Architectures

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers exciting prospects for this compound. mdpi.com The molecule's capacity for hydrogen bonding (via -OH and -NH2 groups), π-π stacking (via aromatic rings), and potential for forming host-guest complexes makes it an ideal building block for creating complex, self-assembled structures. science.gov

The dual functionality of this compound allows it to participate in the formation of intricate host-guest systems. science.gov It can be functionalized to create larger macrocyclic hosts or act as a guest molecule within cavities of receptors like cyclodextrins or calixarenes. mdpi.commdpi.com The encapsulation of molecules with similar functional groups within host cavities can dramatically alter their properties, such as improving quantum yield in photosensitive systems by preventing aggregation. mdpi.com For example, research on cucurbituril-based systems has shown that guest molecules containing amine moieties can be effectively complexed. science.gov

Novel Synthetic Strategies for Sustainability

Developing sustainable, or "green," synthetic routes for this compound and its derivatives is crucial for minimizing environmental impact. huarenscience.com This involves adhering to the principles of green chemistry, such as using renewable feedstocks, safer solvents, and catalytic reactions to improve atom economy and reduce waste. huarenscience.comnih.gov

Current industrial routes to similar compounds, like aminophenols, often rely on harsh conditions or toxic reagents. google.comacs.org Future research could focus on catalytic hydrolysis of precursors like diamines under controlled conditions to favor the formation of the aminophenol over byproducts. google.com Another green approach is the use of Brønsted acidic ionic liquids as catalysts for reactions like Friedel-Crafts alkylation, which can proceed under metal- and solvent-free conditions. rsc.orgrsc.org

Electrochemical methods also present a sustainable alternative. rsc.org The electrochemical oxidation of related aminodiphenylamines has been used to generate a Michael acceptor in situ, allowing for the synthesis of derivatives in an environmentally friendly, one-pot process without toxic reagents. rsc.org Exploring biocatalysis and enzymatic approaches could further enhance the sustainability of synthesizing this compound derivatives. huarenscience.com

Interactive Table:

Table 2: Comparison of Synthetic Approaches for Aminophenol-type Compounds| Approach | Typical Conditions | Catalyst | Advantages | Sustainability Aspect |

|---|---|---|---|---|

| Conventional | ||||

| Sulfonation/Fusion | High temperature, Strong acids/bases | None | Established method | High energy consumption, hazardous waste (SO3, NaOH). google.com |

| Emerging Sustainable | ||||

| Catalytic Hydrolysis | Controlled temperature, Water as solvent | Solid acid/base catalysts | Low-cost raw materials, High yield | Use of water as a green solvent, potential for catalyst recycling. google.com |

| Ionic Liquid Catalysis | Metal- and solvent-free, 80-100 °C | Brønsted acidic ionic liquid | High efficiency, avoidance of toxic metals and solvents | Reduced waste, safer reaction conditions. rsc.org |

| Electrochemical Synthesis | Aqueous solution, Carbon electrode | None (anodically generated intermediate) | One-pot synthesis, no toxic reagents | Avoidance of hazardous chemicals, energy efficient. rsc.org |

Advanced Characterization Techniques for Complex Systems

As research on this compound moves toward more complex systems, the application of advanced characterization techniques becomes essential. These methods are necessary to elucidate the structure of novel derivatives, understand reaction mechanisms, and probe the dynamics of supramolecular assemblies.

For synthesized derivatives and their metal complexes, a combination of spectroscopic and analytical methods is required. Techniques such as FT-IR, UV-Vis, NMR (1H and 13C), and mass spectrometry are fundamental for confirming molecular structures. ekb.egekb.egroyalliteglobal.com For metal complexes, additional methods like elemental analysis, molar conductivity, magnetic susceptibility, and thermogravimetric analysis (TG) are used to determine stoichiometry and geometry. ekb.egekb.eg

To study complex reaction dynamics and interfacial phenomena, more sophisticated techniques are needed. Tip-based microscopy, for example, allows for the characterization of molecular structures and reactions at the single-molecule level on a surface. oup.com For investigating the composition of complex mixtures, such as those formed during atmospheric reactions of phenols, advanced mass spectrometry techniques like nanospray desorption electrospray ionization mass spectrometry (nano-DESI MS) are invaluable. copernicus.org These techniques can identify a large number of oxygenated molecules, including high-molecular-weight oligomers, providing deep insight into reaction mechanisms. copernicus.org Evaluating the complexation ability of new derivatives can be achieved using specialized sensor electrode chips that measure voltage changes upon host-guest interaction. nih.gov

Synergistic Approaches in Materials Science and Catalysis

The bifunctional nature of this compound makes it a candidate for synergistic applications where the amino and phenol groups work in concert to achieve enhanced performance in materials science and catalysis.

In materials science, this compound can serve as a key monomer or curing agent for high-performance polymers. google.com For example, aminophenols are used to cure phthalonitrile (B49051) resins for aerospace applications, where they reduce polymerization temperatures and improve the processability of the final material by minimizing volatile byproducts. google.com The presence of both an amine and a hydroxyl group can improve adhesion and corrosion resistance when incorporated into coatings by enabling strong interactions with various substrates. kajay-remedies.com

In catalysis, this compound derivatives can act as ligands that stabilize and modulate the activity of metal centers. Orthogonal catalyst systems, where different metals selectively catalyze reactions at different functional groups, could be developed. For instance, in related aminophenols, copper-based catalysts have been used for selective O-arylation, while palladium-based catalysts achieve selective N-arylation. nih.gov This allows for precise control over the synthesis of complex molecules. The compound itself could be a precursor in the synthesis of novel catalysts, where its structure provides a unique framework for creating active sites with specific geometric and electronic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Aminophenyl)phenol, and how can reaction conditions be optimized to improve yield?

- Answer : The compound can be synthesized via electrophilic aromatic substitution or condensation reactions. For example, m-phenylenediamine derivatives can react with phenolic aldehydes under controlled pH (e.g., using 2-hydroxybenzaldehyde) to form Schiff base intermediates, which are then reduced to yield the target compound . Optimization includes adjusting molar ratios (e.g., 1:1 for amine:aldehyde), solvent selection (e.g., ethanol or ether for solubility), and temperature control (60–80°C). Purity should be verified using GC (>88% purity as per industrial standards) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of:

- Elemental analysis to confirm C, H, N, and O content.

- Spectroscopy : IR to identify functional groups (e.g., phenolic -OH stretch at ~3300 cm⁻¹, aromatic C-N stretches at 1250–1350 cm⁻¹) .

- Chromatography : GC or HPLC for purity assessment, referencing standards like 3-phenylphenol (retention time comparison) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Answer : The compound is sparingly soluble in cold water but freely soluble in hot water, alcohol, and ether . For aqueous reactions, pre-dissolution in hot water or ethanol is recommended. In non-polar solvents, ether or dichloromethane may be used. Solubility data should guide solvent selection for recrystallization or reaction media.

Advanced Research Questions

Q. How can researchers investigate the coordination chemistry of this compound with transition metals, and what analytical methods are critical?

- Answer : The compound acts as a tridentate ligand via phenolic oxygen, amine nitrogen, and aromatic π-systems. To study coordination:

- Synthesize complexes with metals like Cu(II) or Fe(III) in ethanol/water mixtures .

- Use IR spectroscopy to confirm bonding shifts (e.g., phenolic O-H stretch attenuation upon metal binding).

- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition temperatures >200°C indicate robust complexes) .

- X-ray crystallography or EPR for stereochemical details.

Q. What computational strategies can predict the reactivity and electronic properties of this compound?

- Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock.

- Validate computational results with experimental data (e.g., UV-Vis spectra for electronic transitions) .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

- Answer : Discrepancies may arise from assay conditions or impurity variations. Mitigation strategies include:

- Standardized protocols : Use triplicate experiments with controls (e.g., DAMGO as a reference compound in opioid receptor assays) .

- Dose-response curves to establish EC₅₀/IC₅₀ values.

- Meta-analysis of literature data to identify trends (e.g., correlation between substituent groups and activity) .

Q. What methodologies are recommended for studying the thermal stability and decomposition pathways of this compound?

- Answer :

- TGA-DSC : Quantify mass loss (%) and enthalpy changes during heating (e.g., 10°C/min under N₂).

- Gas chromatography-mass spectrometry (GC-MS) to identify decomposition byproducts (e.g., CO₂, NH₃).

- Compare results with thermochemical databases (e.g., NIST) for validation .

Methodological Considerations

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Answer :

- Document reaction parameters (e.g., stoichiometry, solvent purity, pH).

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Adopt pharmacopeial guidelines (e.g., USP) for reagent specifications (e.g., ≥99% purity for m-aminophenol precursors) .

Q. What are the best practices for analyzing conflicting thermodynamic data (e.g., boiling points, pKa) across studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.